molecular formula C26H45NO B1229103 22-Azacholesterol CAS No. 3915-24-0

22-Azacholesterol

Cat. No.: B1229103
CAS No.: 3915-24-0
M. Wt: 387.6 g/mol
InChI Key: PCLDERUMTJBTMY-MJHCCXMASA-N
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Description

Scientific Research Applications

22-Azacholesterol has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the chemical behavior of cholesterol derivatives.

    Biology: It is used to investigate the role of cholesterol in cellular processes and signaling pathways.

    Medicine: It is explored for its potential therapeutic applications, particularly in inhibiting cholesterol side-chain cleavage and Hedgehog signaling pathways.

    Industry: It is used in the development of biochemical assays and as a reference compound in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 22-Azacholesterol typically involves the modification of the cholesterol molecule. One common method includes the introduction of an azacholesterol moiety at the 22nd position of the cholesterol backbone. This can be achieved through a series of chemical reactions, including amination and hydroxylation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions: 22-Azacholesterol undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide. Reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride. Reaction conditions typically involve anhydrous environments.

    Substitution: Common reagents include halogenating agents or nucleophiles. Reaction conditions vary depending on the specific substitution reaction.

Major Products Formed:

    Oxidation: Hydroxylated derivatives such as 20-hydroxycholesterol.

    Reduction: Reduced derivatives such as dehydrocholesterol.

    Substitution: Various substituted derivatives depending on the specific functional group introduced.

Mechanism of Action

22-Azacholesterol exerts its effects by binding to specific molecular targets and pathways. One of its primary mechanisms of action is the inhibition of the Hedgehog signaling pathway. It achieves this by binding to the oxysterol-binding site of the Smoothened (Smo) receptor, thereby preventing the activation of downstream signaling events. Additionally, this compound inhibits cholesterol side-chain cleavage by interacting with cytochrome P-450 enzymes in the adrenal mitochondria.

Comparison with Similar Compounds

    20,25-Diazacholesterol: Another cholesterol derivative that inhibits cholesterol side-chain cleavage.

    Cyclopamine: A natural product that inhibits the Hedgehog signaling pathway by binding to the Smoothened receptor.

    Itraconazole: An antifungal agent that also inhibits the Hedgehog signaling pathway by targeting the Smoothened receptor.

Comparison: 22-Azacholesterol is unique in its dual role as an inhibitor of both cholesterol side-chain cleavage and Hedgehog signaling pathways. Unlike cyclopamine and itraconazole, which primarily target the Smoothened receptor, this compound also interacts with cytochrome P-450 enzymes, making it a versatile tool in biochemical research.

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLDERUMTJBTMY-MJHCCXMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959948
Record name 20-[(3-Methylbutyl)amino]pregn-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3915-24-0
Record name 22-Azacholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003915240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-[(3-Methylbutyl)amino]pregn-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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